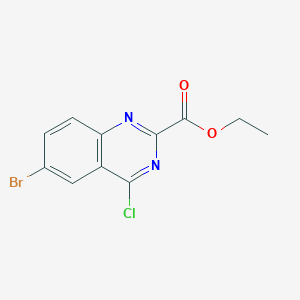

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLDTSUQVYGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671243 | |

| Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-38-1 | |

| Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous pharmacologically active molecules, including those with anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl carboxylate group at the 2-position provides multiple reactive sites for further chemical modification, making it an invaluable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to this compound, followed by a detailed discussion of the analytical techniques employed for its structural confirmation and purity assessment. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, step-by-step protocols.

Synthetic Strategy and Protocols

The synthesis of this compound is a multi-step process that begins with the readily available 2-amino-5-bromobenzoic acid. The overall strategy involves the construction of the quinazolinone ring system, followed by chlorination to yield the final product.

Overall Synthetic Workflow

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

The initial step involves a cyclization reaction between 2-amino-5-bromobenzoic acid and diethyl oxalate to form the quinazolinone ring. This reaction is a variation of the well-established methods for quinazoline synthesis, where diethyl oxalate serves as the source for the C2 and C4 atoms of the quinazoline core.[3][4]

Reaction:

2-Amino-5-bromobenzoic acid + Diethyl oxalate → Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Causality and Experimental Choices:

-

Reactants: 2-Amino-5-bromobenzoic acid provides the benzene ring and the two nitrogen atoms of the pyrimidine ring. Diethyl oxalate is an effective reagent for this cyclization, providing the two carbonyl groups that will form the C2 and C4 positions of the quinazolinone.

-

Solvent and Conditions: Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary thermal energy to drive the reaction to completion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and absolute ethanol (150 mL).

-

To this suspension, add diethyl oxalate (13.5 g, 92.6 mmol, 2.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).

-

Dry the solid under vacuum to obtain Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate as a white to off-white solid.

Step 2: Synthesis of this compound

The second and final step is the chlorination of the hydroxyl group at the 4-position of the quinazolinone intermediate. Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating agent for this transformation.[5][6]

Reaction:

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate + POCl₃ → this compound

Causality and Experimental Choices:

-

Reagent: POCl₃ is highly effective for converting the 4-quinazolone to the 4-chloroquinazoline. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[5]

-

Conditions: The reaction is typically carried out at reflux in neat POCl₃ or with a high-boiling solvent. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a round-bottom flask, add Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (5.0 g, 16.8 mmol) and phosphorus oxychloride (25 mL).

-

Add a catalytic amount of N,N-dimethylaniline (5 drops).

-

Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect it by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrClN₂O₂ | |

| Molecular Weight | 315.55 g/mol | |

| Appearance | Solid |

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for this compound, based on data for structurally similar compounds.[7][8][9]

| Technique | Expected Data |

| ¹H NMR | δ 8.2-8.5 (m, 2H, Ar-H), δ 7.8-8.0 (m, 1H, Ar-H), δ 4.5-4.7 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 160-165 (C=O), δ 150-155 (C=N), δ 145-150 (Ar-C), δ 120-140 (Ar-CH), δ 62-65 (-OCH₂CH₃), δ 13-15 (-OCH₂CH₃) |

| Mass Spec (MS) | m/z: 314/316/318 [M]⁺, corresponding to the isotopic pattern of Br and Cl. |

| IR (cm⁻¹) | ~1730 (C=O, ester), ~1600, 1550 (C=N, C=C, aromatic), ~1250 (C-O, ester) |

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of both synthetic steps and for assessing the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the exact purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically employed.

Safety, Storage, and Handling

Safety Precautions:

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.[11]

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound, a key intermediate in the development of novel therapeutic agents. The provided protocols, along with the comprehensive characterization data, offer a solid foundation for researchers to produce and validate this important chemical entity. The versatility of the quinazoline scaffold ensures that this compound will continue to be of significant interest in the field of medicinal chemistry.[2][13]

References

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Available at: [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). PubMed. Available at: [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. Available at: [Link]

-

Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]

-

Synthesis of ring‐fused quinazolinone derivatives through intramolecular cyclization of alkenes. ResearchGate. Available at: [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2024). ACS Omega. Available at: [Link]

-

Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. Available at: [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). PMC. Available at: [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2013). PMC - NIH. Available at: [Link]

-

Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. Available at: [Link]

-

This compound (C11H8BrClN2O2). PubChemLite. Available at: [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Available at: [Link]

-

Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available at: [Link]

-

6-Bromo-4-chloro-quinazoline. PubChem. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). PMC - NIH. Available at: [Link]

-

Ethyl 6-bromo-4-phenylquinoline-2-carboxylate. PubChem. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2022). NIH. Available at: [Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Properties, Synthesis, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in the field of medicinal chemistry. The quinazoline core structure is recognized as a "privileged scaffold," frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Its strategic placement of reactive sites—a highly susceptible chloro group at the C4 position, a bromo substituent for further modification at C6, and an ethyl ester at C2—makes it an exceptionally versatile intermediate for creating diverse molecular libraries, particularly for the development of targeted therapies such as kinase inhibitors.[2]

Molecular Structure and Identifiers

A precise understanding of the molecule's structure and its identifiers is fundamental for any scientific investigation.

Chemical Structure

The molecule consists of a bicyclic quinazoline ring system. A bromine atom is attached at position 6, a chlorine atom at position 4, and an ethyl carboxylate group at position 2.

Figure 1. 2D Chemical Structure.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1159976-38-1 | [3] |

| Molecular Formula | C₁₁H₈BrClN₂O₂ | |

| Molecular Weight | 315.55 g/mol | |

| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | [4] |

| InChI Key | LVPLDTSUQVYGIZ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for this exact molecule is sparse in public literature, we can rely on high-quality computational predictions and data from closely related analogues.

Summary of Properties

| Property | Predicted/Known Value | Significance in Drug Discovery |

| Physical State | Solid | |

| XLogP3 | 3.7 | A measure of lipophilicity; influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

Solubility and Stability

-

Solubility : Based on its high XLogP3 value and predominantly aromatic structure, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

-

Stability : The compound should be stored in a cool, dry place under an inert atmosphere.[3] It is generally stable, but the C4-chloro group is susceptible to nucleophilic attack, especially in the presence of moisture or nucleophilic solvents at elevated temperatures.

Spectroscopic Profile

Structural elucidation and confirmation rely on standard spectroscopic methods. The following profile is based on the known structure and data from analogous compounds.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring and the ethyl group of the ester. The three aromatic protons will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (approx. 7.5-8.5 ppm). The ethyl group will present as a quartet (CH₂) around 4.4-4.6 ppm and a triplet (CH₃) around 1.4-1.5 ppm.

-

¹³C NMR : The carbon NMR will display signals for all 11 unique carbon atoms. The carbonyl carbon of the ester will be significantly downfield (>160 ppm). Aromatic and heterocyclic carbons will resonate in the 120-160 ppm range. The methylene and methyl carbons of the ethyl group will appear upfield.

-

Mass Spectrometry (MS) : The ESI-MS spectrum would show a prominent [M+H]⁺ ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed, which is a definitive confirmation of the presence of these halogens. The predicted monoisotopic mass is 313.94577 Da.[3]

-

Infrared (IR) Spectroscopy : Key vibrational bands would include C=O stretching for the ester group (around 1730-1750 cm⁻¹), C=N stretching from the quinazoline ring (around 1610-1630 cm⁻¹), and C-Cl and C-Br stretches at lower frequencies.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a substituted anthranilic acid derivative. The causality behind this pathway is the need to construct the pyrimidine ring onto the pre-functionalized benzene ring.

Synthetic Workflow

A common and logical synthetic route involves the cyclization of an N-acylated anthranilate followed by chlorination. This approach provides good control over the substituent pattern.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from methods for synthesizing similar quinazoline derivatives.

Step 1: Acylation of 5-Bromoanthranilic acid

-

Suspend 5-bromoanthranilic acid in an anhydrous aprotic solvent (e.g., THF or Dichloromethane).

-

Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add ethyl oxalyl chloride dropwise. The use of an acyl chloride is a highly efficient way to form the necessary amide bond.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Perform an aqueous work-up to remove salts and isolate the crude amide intermediate.

Step 2: Cyclization to form the Quinazolinone Ring

-

Dissolve the crude amide from the previous step in a suitable solvent like acetic acid or ethanol.

-

Add a dehydrating agent or a catalyst (e.g., a catalytic amount of sulfuric acid) and heat the mixture to reflux. This intramolecular condensation reaction forms the thermodynamically stable heterocyclic ring.

-

Monitor the reaction by TLC/LC-MS.

-

Upon completion, cool the reaction mixture. The product, Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate, often precipitates and can be collected by filtration.

Step 3: Chlorination of the Quinazolinone

-

Combine the dried quinazolinone product with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux. This step converts the C4-hydroxyl group (in its tautomeric form) into the highly reactive C4-chloro group, which is the key activating step for subsequent nucleophilic substitutions.[5]

-

After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The final crude product is typically purified by:

-

Recrystallization: Using a solvent system like ethanol/water or ethyl acetate/hexanes.

-

Silica Gel Column Chromatography: Eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr) at C4

The most significant reaction is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing effects of the quinazoline nitrogens and the C2-ester group make the C4 carbon highly electrophilic and thus susceptible to attack by nucleophiles.[6] This regioselectivity is well-established, with the C4 position being significantly more reactive than the C2 position in similar dichloroquinazoline systems.[6]

-

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the C4 carbon, followed by the elimination of the chloride ion to restore aromaticity.

-

Common Nucleophiles: A wide range of nucleophiles can be used, with primary and secondary amines being the most common. This reaction is the cornerstone for synthesizing 4-anilinoquinazolines, a class of potent kinase inhibitors.[7][8] Electron-rich anilines react readily, while electron-poor anilines may require harsher conditions or microwave irradiation to achieve good yields.[7][8] Other nucleophiles like hydrazines, alcohols, and thiols can also be employed.[9]

Cross-Coupling Reactions at C6

The C6-bromo substituent is relatively inert to SNAr but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To introduce different amino functionalities.

-

Sonogashira Coupling: To install alkyne moieties.

This allows for late-stage diversification of the quinazoline scaffold, which is a powerful strategy in lead optimization. The presence of a bromo group at C6 has been linked to increased antiproliferative activity in some quinazoline derivatives.[8]

Transformations of the Ethyl Ester at C2

The ethyl carboxylate group at C2 is the least reactive site but can be modified under specific conditions:

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will yield the corresponding carboxylic acid. This can be useful for improving solubility or introducing a new linking point.

-

Amidation: Direct reaction with amines at high temperatures or conversion to the acid chloride followed by reaction with an amine can form the corresponding carboxamide.

Applications in Medicinal Chemistry

This compound is not a therapeutic agent itself but a high-value intermediate for constructing them. Its primary application is in the synthesis of kinase inhibitors.

Scaffold for Kinase Inhibitors

The 4-anilinoquinazoline core is a well-validated pharmacophore that mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[2] The title compound provides a direct route to this scaffold.

-

C4 Position: The SNAr reaction with a substituted aniline installs the key recognition element for the kinase hinge region.

-

C6 Position: The bromo group can be used to introduce solubilizing groups or moieties that explore additional binding pockets to enhance potency and selectivity.

-

C2 Position: The ester can be modified to fine-tune physicochemical properties or to interact with other regions of the target protein.

Safety and Handling

Based on the GHS classification for the closely related compound 6-bromo-4-chloroquinazoline, this substance should be handled with care.[10]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Precautions: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

This compound is a synthetically versatile and valuable intermediate for drug discovery and development. Its well-defined regiochemical reactivity allows for the controlled and systematic elaboration of the quinazoline scaffold. A thorough understanding of its physicochemical properties, reactivity, and synthetic pathways enables medicinal chemists to efficiently generate novel and diverse libraries of compounds, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

-

de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Reddy, C. S., & Nagaraj, A. (1980). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. Available from: [Link]

-

Llanos, M. A., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

-

Zhao, W. G., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available from: [Link]

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

El-Sayed, W. A. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available from: [Link]

-

Wang, W., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available from: [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether. Wiley. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound Structural Information. University of Luxembourg. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 6-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2 | CID 177788625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H8BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS No. 1159976-38-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, a key heterocyclic intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. Instead, this document elucidates the causality behind its synthesis, explores its reactivity from a mechanistic standpoint, and outlines its potential as a strategic building block in medicinal chemistry, grounded in the established significance of the quinazoline scaffold.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted quinazoline derivative. The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a well-established "privileged scaffold" in drug discovery, known for its wide range of biological activities.[1][2] The specific substitutions on this molecule—bromo, chloro, and an ethyl carboxylate group—are not merely decorative; they are strategically positioned reactive handles that offer a versatile platform for chemical diversification.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1159976-38-1 | [3][4][5] |

| Molecular Formula | C₁₁H₈BrClN₂O₂ | [3][6][7] |

| Molecular Weight | 315.55 g/mol | [3][6][7] |

| IUPAC Name | This compound | N/A |

| SMILES String | O=C(OCC)C1=NC2=CC=C(Br)C=C2C(Cl)=N1 | [3][7] |

| InChI Key | LVPLDTSUQVYGIZ-UHFFFAOYSA-N | [3][7] |

| Physical Form | Solid | [3][7] |

| Boiling Point (Predicted) | 440.4 ± 48.0 °C | [8] |

| Density (Predicted) | 1.638 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | -1.50 ± 0.30 | [8] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

The Quinazoline Scaffold: A Foundation of Pharmacological Significance

The quinazoline ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][9] This broad bioactivity stems from the scaffold's ability to mimic endogenous purine structures and engage with a multitude of biological targets, particularly ATP-binding sites in kinases. The discovery of potent kinase inhibitors like Gefitinib and Erlotinib, both bearing the 4-anilinoquinazoline core, solidified the importance of this heterocycle in modern oncology.[10][11]

Our subject molecule, this compound, serves as a highly functionalized starting material for accessing novel regions of this valuable chemical space.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of CAS No. 1159976-38-1 is not publicly available, a logical and robust synthetic route can be postulated based on established quinazoline chemistry. The most probable approach involves a multi-step sequence starting from a readily available anthranilic acid derivative.

Conceptual Step-by-Step Synthesis Protocol

-

Step 1: Bromination of Anthranilic Acid. The synthesis would commence with 2-aminobenzoic acid (anthranilic acid). Selective bromination at the 5-position (para to the amino group) is a standard electrophilic aromatic substitution, often achieved using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield 2-amino-5-bromobenzoic acid.[10] This initial step strategically installs the bromo substituent that will ultimately reside at the 6-position of the quinazoline ring.

-

Step 2: Cyclization to form the Dihydroquinazolinone. The resulting 2-amino-5-bromobenzoic acid can undergo cyclization. A common and effective method is the reaction with an excess of urea at high temperature. This condensation reaction forms the pyrimidine portion of the heterocycle, resulting in 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione.

-

Step 3: Chlorination. The next critical transformation is the conversion of the hydroxyl groups (in the tautomeric form of the dione) to chloro groups. This is a hallmark reaction in quinazoline synthesis, typically accomplished by heating the intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield 6-bromo-2,4-dichloroquinazoline.

-

Step 4: Introduction of the Carboxylate Moiety. The final step would involve a selective reaction to introduce the ethyl carboxylate group at the 2-position. This is the most speculative step without direct precedent. However, a plausible route could involve a palladium-catalyzed carbonylation reaction under a carbon monoxide atmosphere in the presence of ethanol. This would selectively replace the more reactive 2-chloro group with the desired ethyl carboxylate functionality, leaving the 4-chloro group intact for subsequent derivatization.

Hypothetical Synthesis Workflow

Caption: Key derivatization pathways for the title compound.

Potential Applications in Drug Discovery

Given its structure, this compound is an ideal starting point for the discovery of novel therapeutics, particularly in oncology and inflammation.

-

Kinase Inhibitors: The primary and most promising application is in the synthesis of kinase inhibitors. The 4-chloro position is primed for reaction with various anilines to generate libraries of 4-anilinoquinazoline analogues for screening against panels of kinases. The substituents at the 2- and 6-positions can then be used to fine-tune potency, selectivity, and pharmacokinetic properties. For example, the 6-bromo position allows for the exploration of the solvent-exposed region of an ATP-binding pocket, while the 2-carboxylate can be modified to improve solubility or introduce new interactions. [12]

-

Carbonic Anhydrase Inhibitors: The quinazoline scaffold has also been explored for the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. [11]The hydrolysis of the ethyl ester to a carboxylic acid would introduce the zinc-binding group typical for non-classical CA inhibitors, making this a viable starting point for developing novel anticancer agents targeting tumor metabolism.

-

General Bioactive Scaffolds: The versatility of the compound allows for its use in creating diverse molecular libraries for screening against a wide range of other biological targets where quinazolines have shown activity, such as anti-infective and anti-inflammatory pathways. [13]

Conclusion

This compound (CAS No. 1159976-38-1) is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its value is derived from the pharmacologically validated quinazoline core, which is enhanced by three distinct and orthogonally reactive functional groups. This allows for a systematic and highly diverse exploration of chemical space. For researchers aiming to develop novel kinase inhibitors or other targeted therapies, this compound represents a powerful and versatile tool, enabling the rapid generation of novel chemical entities with high potential for biological activity. While specific experimental data for this exact molecule is sparse, its utility can be confidently inferred from decades of established quinazoline chemistry, making it a high-value asset for any medicinal chemistry program.

References

- Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). OALib.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved January 19, 2026, from [Link]

-

This compound (C11H8BrClN2O2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

1159976-38-1,this compound. (n.d.). AccelaChem. Retrieved January 19, 2026, from [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1159976-38-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1159976-38-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. PubChemLite - this compound (C11H8BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1159976-38-1 | CAS DataBase [chemicalbook.com]

- 9. orientjchem.org [orientjchem.org]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Spectroscopic Characterization of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental data, this document offers a robust, scientifically grounded framework for its synthesis and characterization. This includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with detailed interpretation, and standardized protocols for acquiring such data. The guide is designed to serve as a practical resource for researchers, enabling them to synthesize, identify, and utilize this compound in their scientific endeavors.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their physicochemical properties and biological targets.

This compound combines several key features that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at positions 6 and 4, respectively, offers differential reactivity, enabling selective functionalization through various cross-coupling reactions. The ethyl carboxylate group at position 2 provides a handle for further derivatization, such as amidation, to introduce additional diversity. This guide will lay the groundwork for the synthesis and definitive structural elucidation of this versatile compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 5-bromoanthranilic acid. The proposed pathway is based on established methodologies for the synthesis of quinazoline derivatives.

Experimental Protocol:

Step 1: Synthesis of 6-bromo-2-amino-N-(cyanomethyl)benzamide

-

To a solution of 5-bromoanthranilic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-amino-N-(cyanomethyl)benzamide.

Step 2: Synthesis of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

-

Prepare a solution of sodium ethoxide (2.5 equivalents) in absolute ethanol.

-

Add 6-bromo-2-amino-N-(cyanomethyl)benzamide (1 equivalent) to the sodium ethoxide solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate.

Step 3: Synthesis of this compound

-

Suspend Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed multi-step synthesis of the target compound.

Predicted Spectroscopic Data and Interpretation

The following spectroscopic data are predicted based on the chemical structure of this compound and analysis of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-5 |

| ~8.05 | dd | 1H | H-7 |

| ~7.90 | d | 1H | H-8 |

| ~4.55 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

The aromatic region will display three distinct signals for the protons on the benzene ring of the quinazoline core. The proton at position 5 (H-5) is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing effect of the chlorine at position 4. It should appear as a doublet.

-

The proton at position 7 (H-7) will likely appear as a doublet of doublets due to coupling with both H-5 and H-8.

-

The proton at position 8 (H-8) is expected to be a doublet.

-

The ethyl ester group will exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

Diagram of Molecular Structure with Proton Assignments:

Caption: Structure with predicted ¹H NMR assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~160 | C-4 |

| ~155 | C-2 |

| ~152 | C-8a |

| ~138 | C-7 |

| ~130 | C-5 |

| ~128 | C-6 |

| ~125 | C-4a |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ethyl ester will appear at the most downfield region (~163 ppm).

-

The carbon atoms of the quinazoline ring attached to heteroatoms (C-2 and C-4) will also be significantly deshielded.

-

The remaining aromatic carbons will resonate in the typical range of 125-152 ppm.

-

The carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretching (aromatic) |

| ~2980 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1600, 1550, 1480 | C=C and C=N stretching (aromatic ring) |

| ~1250 | C-O stretching (ester) |

| ~1100 | C-Cl stretching |

| ~830 | C-H bending (aromatic, out-of-plane) |

| ~600 | C-Br stretching |

Interpretation:

-

A strong absorption band around 1740 cm⁻¹ is expected for the carbonyl group of the ester.

-

The aromatic C=C and C=N stretching vibrations will appear in the 1480-1600 cm⁻¹ region.

-

The C-O stretch of the ester will be visible around 1250 cm⁻¹.

-

The presence of the C-Cl and C-Br bonds will give rise to absorptions in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₈BrClN₂O₂). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed. The approximate molecular weight is 315.55 g/mol . The monoisotopic mass is approximately 313.94577 Da.

-

Major Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃).

-

Fragmentation of the quinazoline ring.

-

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway in EI-MS.

Quality Control and Data Verification

To ensure the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted spectroscopic data, along with their detailed interpretations, offer a solid basis for the structural confirmation of the target molecule. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and utilization of this promising building block in the development of novel bioactive compounds.

References

- Synthesis of Quinazoline Derivatives: A review on recent advances in the synthesis of quinazolines can be found in various organic chemistry journals.

- Spectroscopic Data of Related Compounds: The Spectral Database for Organic Compounds (SDBS)

-

PubChem Database: The PubChem entry for this compound (CID: 45599702) provides basic chemical information and predicted properties. [Link]

- General Organic Chemistry Textbooks: Standard organic chemistry textbooks provide foundational knowledge on spectroscopic techniques (NMR, IR, MS)

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Synthesis, Characterization, and Crystallographic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Despite the absence of a publicly available experimental crystal structure, this document furnishes a detailed exploration of the molecule, commencing with its synthesis and spectroscopic characterization. A theoretical protocol for its crystallization is presented, followed by a standard workflow for its structural elucidation via single-crystal X-ray diffraction. The guide culminates in a discussion of the compound's potential applications, particularly as a scaffold in the design of kinase inhibitors for targeted cancer therapy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinazoline derivatives in drug discovery.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Several quinazoline-based drugs have received FDA approval and are in clinical use, most notably as protein kinase inhibitors in oncology.[1][3] Gefitinib, erlotinib, and lapatinib are prominent examples of such drugs that target key signaling pathways implicated in tumor growth and proliferation.[1][4]

This compound serves as a key synthetic intermediate, offering multiple reaction sites for the construction of diverse molecular libraries. The bromine atom at the 6-position and the chlorine atom at the 4-position can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions, respectively. The ethyl carboxylate at the 2-position provides a handle for further derivatization, such as conversion to amides or other functional groups. The strategic placement of these functionalities makes this compound a valuable building block for the synthesis of novel, biologically active molecules.

Synthesis and Spectroscopic Characterization

While the direct synthesis of this compound is not extensively detailed in the literature, a plausible synthetic route can be devised based on established methodologies for related quinazoline derivatives.[5][6]

Proposed Synthetic Pathway

The synthesis would likely commence from 5-bromoanthranilic acid, proceeding through a cyclization reaction to form the quinazoline core, followed by chlorination and esterification.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.[2][7][8][9]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinazoline ring (likely 3 distinct signals), a quartet and a triplet for the ethyl group. Chemical shifts would be influenced by the electron-withdrawing substituents. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the quinazoline core, the ester carbonyl, and the ethyl group. |

| FT-IR | Characteristic absorption bands for the C=O of the ester (around 1720-1740 cm⁻¹), C=N of the quinazoline ring, and C-Cl and C-Br stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈BrClN₂O₂), along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Crystallographic Analysis: A Practical Guide

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). The following sections provide a practical, field-proven protocol for researchers aiming to determine its crystal structure.

Protocol for Obtaining Single Crystals

The successful growth of diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[10][11][12][13][14][15] A systematic approach using various solvents and techniques is recommended.

Step 1: Purity Assessment

-

Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.

Step 2: Solvent Screening

-

Solubility Testing: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[13]

-

Binary Solvent Systems: If a single suitable solvent is not found, a binary system can be employed. The compound should be soluble in the "good" solvent and insoluble in the "anti-solvent."[10]

Step 3: Crystallization Techniques

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.[15]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.[14]

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the following standard workflow is employed for structure determination.[12][16][17][18][19]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[19]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

-

Validation and Deposition: The final structure is validated for geometric and crystallographic correctness and can be deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

Applications in Drug Discovery

This compound is a highly versatile scaffold for the development of novel therapeutics, particularly in the field of oncology.[1][3][4][20][21]

Kinase Inhibitors

The quinazoline core is a well-established "privileged scaffold" for the design of ATP-competitive kinase inhibitors.[3][21] The 4-anilinoquinazoline motif, in particular, has been extensively utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[1][4] The chlorine atom at the 4-position of this compound is readily displaced by anilines and other amine nucleophiles, providing a straightforward entry into this important class of compounds. The bromine at the 6-position can be further elaborated, for instance, through Suzuki or Sonogashira coupling reactions, to introduce moieties that can interact with specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

Structure-Based Drug Design

A detailed understanding of the three-dimensional structure of this compound, once determined, would be invaluable for structure-based drug design efforts. Knowledge of the preferred conformation of the molecule and the nature of its intermolecular interactions in the solid state can inform the design of more potent and selective inhibitors. For example, understanding the hydrogen bonding patterns and stacking interactions can guide the introduction of functional groups that can form favorable interactions with the target protein.

Conclusion

This compound represents a valuable and versatile building block in the synthesis of novel, biologically active compounds. While its experimental crystal structure remains to be elucidated, this guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and a practical framework for its crystallographic analysis. The established importance of the quinazoline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound in future drug discovery efforts. The determination of its crystal structure would undoubtedly accelerate these endeavors by enabling more rational, structure-based design approaches.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. [Link]

-

EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. [Link]

-

Crystallization of small molecules. (n.d.). Universitat de Barcelona. [Link]

-

9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

-

Guide for crystallization. (n.d.). University of Geneva. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). Molecules. [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). Scientific Reports. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). SciSpace. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Research International. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. unifr.ch [unifr.ch]

- 15. m.youtube.com [m.youtube.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 18. rigaku.com [rigaku.com]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate

Introduction

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules with applications as anticancer, antimalarial, and anti-inflammatory agents.[1] The specific substitutions of a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl carboxylate group at the 2-position impart a unique combination of lipophilicity, reactivity, and potential for further chemical modification.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of this compound. A thorough characterization of these physicochemical properties is paramount for advancing this compound through the drug discovery pipeline, from early-stage screening to formulation development and regulatory submission. This document will delve into the theoretical considerations, present detailed experimental protocols, and offer insights into the interpretation of results, thereby providing a self-validating system for the comprehensive assessment of this promising molecule.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₈BrClN₂O₂ | [2][3] |

| Molecular Weight | 315.55 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | |

| Predicted XlogP | 3.7 | [2][3] |

| InChI Key | LVPLDTSUQVYGIZ-UHFFFAOYSA-N |

The predicted octanol-water partition coefficient (XlogP) of 3.7 suggests that the compound is lipophilic and likely to exhibit low aqueous solubility.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a compound with a high XlogP, such as this compound, a multi-faceted approach to solubility assessment is necessary.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, in-silico models can provide valuable initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physicochemical properties, can be employed. These models often use descriptors such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors to predict aqueous solubility.

Experimental Protocols for Solubility Determination

This method, often referred to as the shake-flask method, determines the equilibrium solubility of a compound and is considered the most reliable for poorly soluble substances.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents. A recommended starting list of solvents includes:

-

Purified Water (pH 7.4 buffer)

-

0.1 N HCl (pH 1.2)

-

Phosphate buffer (pH 6.8)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the solubility in each solvent from the concentration of the saturated solution.

-

Causality Behind Experimental Choices:

-

The selection of aqueous buffers at different pH values is crucial for understanding the impact of ionization on solubility, particularly for compounds with basic nitrogen atoms in the quinazoline ring.

-

Testing in a range of organic and co-solvents is essential for identifying suitable solvent systems for formulation development.

-

Equilibration at both ambient and physiological temperatures provides data relevant to storage and in-vivo performance.

Kinetic solubility assays are higher-throughput methods useful for early-stage drug discovery. They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the stock solution in the aqueous buffer of interest.

-

-

Precipitation and Detection:

-

Allow the plate to incubate for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed.

-

Expected Solubility Profile:

Based on the high predicted XlogP, this compound is expected to have low aqueous solubility, likely in the low µg/mL range. The solubility is anticipated to be significantly higher in organic solvents like DMSO and potentially in co-solvents such as PEG 400. The pH of the aqueous medium may have a moderate effect on solubility due to the potential for protonation of the quinazoline nitrogens.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] These studies subject the compound to stress conditions that are more severe than accelerated stability testing.[4]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined below for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Acid Hydrolysis: Treat the compound with 0.1 N HCl at 70°C.

-

Base Hydrolysis: Treat the compound with 0.1 N NaOH at 70°C.

-

Neutral Hydrolysis: Reflux the compound in purified water.

Expected Degradation Pathways under Hydrolysis:

-

Base-catalyzed hydrolysis is likely to be the most significant degradation pathway. The ester group is susceptible to saponification, yielding the corresponding carboxylic acid. Additionally, the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution and may be displaced by a hydroxyl group, particularly under basic conditions, to form a 4-hydroxyquinazoline derivative.[5]

-

Acid-catalyzed hydrolysis of the ester group may also occur, though likely at a slower rate than base-catalyzed hydrolysis.

-

Treat the compound with 3% hydrogen peroxide at room temperature.

Expected Degradation Pathways under Oxidative Stress:

-

The quinazoline ring system can be susceptible to oxidation. N-oxidation of the nitrogen atoms in the pyrimidine ring is a potential degradation pathway.

-

Expose the solid compound and a solution of the compound to dry heat at 80°C.

Expected Degradation Pathways under Thermal Stress:

-

The compound is expected to be relatively stable to thermal stress in the solid state. In solution, thermal energy can accelerate hydrolytic and other degradation pathways.

-

Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

Expected Degradation Pathways under Photolytic Stress:

-

Bromo-substituted aromatic compounds can be susceptible to photodecomposition, potentially involving cleavage of the C-Br bond.[6] The quinazoline ring itself may also undergo photochemical reactions.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is critical for separating the parent compound from its degradation products.

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |